3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde

Übersicht

Beschreibung

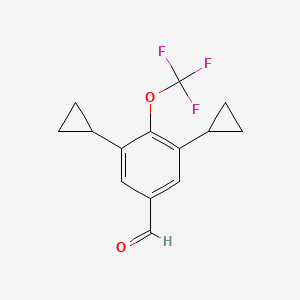

3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C14H13F3O2 It is characterized by the presence of cyclopropyl groups at the 3 and 5 positions, and a trifluoromethoxy group at the 4 position on a benzaldehyde core

Vorbereitungsmethoden

The synthesis of 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzaldehyde core: This can be achieved through the Friedel-Crafts acylation of benzene derivatives.

Introduction of cyclopropyl groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Addition of the trifluoromethoxy group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1.1. Role in Drug Development

3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been associated with the development of phosphodiesterase 4 (PDE4) inhibitors, which are crucial for treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Roflumilast, a well-known PDE4 inhibitor, utilizes derivatives of this compound in its synthesis, showcasing its therapeutic potential in managing inflammatory responses in the lungs .

1.2. Trifluoromethyl Group Significance

The trifluoromethoxy group attached to the benzaldehyde moiety enhances the lipophilicity and metabolic stability of the resulting compounds. This modification often leads to improved pharmacokinetic properties and bioactivity . The presence of trifluoromethyl groups has been linked to increased potency in various drug candidates, making compounds like this compound attractive for further exploration in drug design.

2.1. Potential in Agrochemical Development

Research indicates that this compound may have applications in the agrochemical sector. Its derivatives could be explored for developing new herbicides or pesticides due to their structural properties that may influence biological activity against pests or weeds . The trifluoromethoxy group can impart unique interactions with biological targets, potentially leading to novel agrochemical formulations.

Case Study 1: Roflumilast Synthesis

A significant application of this compound is its role in synthesizing Roflumilast. The synthetic pathway involves multiple steps where this compound acts as an essential intermediate, leading to the final product with high efficacy against PDE4 enzymes .

Case Study 2: Agrochemical Testing

Initial studies on derivatives of this compound have shown promising results in laboratory settings for pest control efficacy. These findings suggest that further exploration into its agrochemical applications could yield beneficial products for sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The cyclopropyl groups contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde can be compared with other compounds containing trifluoromethoxy and cyclopropyl groups:

3,5-Dicyclopropyl-4-methoxybenzaldehyde: Similar structure but lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

4-(Trifluoromethoxy)benzaldehyde: Lacks the cyclopropyl groups, leading to differences in reactivity and stability.

3,5-Dicyclopropylbenzaldehyde: Lacks the trifluoromethoxy group, affecting its lipophilicity and interaction with biological targets.

The unique combination of cyclopropyl and trifluoromethoxy groups in this compound imparts distinct properties that make it valuable for various applications.

Biologische Aktivität

3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1350760-75-6

- Molecular Formula : C12H11F3O

Biological Activity Overview

Research has indicated that compounds containing trifluoromethoxy groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. The presence of the trifluoromethoxy group in this compound is hypothesized to enhance its interaction with biological targets, potentially leading to improved pharmacological profiles.

Key Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit significant antimicrobial properties. A comparative study showed that derivatives with trifluoromethoxy groups demonstrated higher inhibitory effects against various bacterial strains than non-fluorinated analogs .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Trifluoromethyl groups have been associated with increased potency in enzyme inhibition, particularly in reverse transcriptase and other key metabolic enzymes .

- Cytotoxic Effects : In vitro studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain under investigation .

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

- Interaction with Biological Targets : The trifluoromethoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

- Modulation of Signaling Pathways : Evidence suggests that the compound may modulate various signaling pathways related to cell survival and proliferation, particularly in cancer cells .

Case Studies

Several studies have explored the biological activity of similar compounds within the same chemical class. These findings provide insights into the potential applications of this compound:

- Study on Cyclopropyl Derivatives : A study published in Nature demonstrated that cyclopropyl-containing compounds exhibited enhanced activity against specific cancer types compared to their linear counterparts. The unique steric properties of cyclopropyl groups contributed to this increased efficacy .

- Antimalarial Activity Investigation : Another research effort focused on cyclopropyl carboxamide derivatives found that modifications at the cyclopropyl position significantly affected antiparasitic activity. This suggests that similar modifications in this compound could yield compounds with potent antimalarial properties .

Data Tables

Eigenschaften

IUPAC Name |

3,5-dicyclopropyl-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-7,9-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKFJROEGBTLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.